molecular formula C9H12ClNO B13549001 2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol

2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol

Cat. No.: B13549001
M. Wt: 185.65 g/mol
InChI Key: JKYKQPYQHAIXRY-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12ClNO It is a derivative of phenylethanolamine, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-methylbenzaldehyde with nitromethane to form the corresponding nitro compound. This intermediate is then reduced to the amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The final step involves the reduction of the nitro group to the amino group, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows it to form hydrogen bonds and electrostatic interactions, while the phenyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol
  • 2-Amino-2-(6-chloro-2-fluoro-3-methylphenyl)ethan-1-ol
  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Uniqueness

2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of both the chlorine and methyl groups can affect its electronic properties and steric hindrance, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-amino-2-(2-chloro-6-methylphenyl)ethanol

InChI

InChI=1S/C9H12ClNO/c1-6-3-2-4-7(10)9(6)8(11)5-12/h2-4,8,12H,5,11H2,1H3

InChI Key

JKYKQPYQHAIXRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(CO)N

Origin of Product

United States

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